Cas no 706819-84-3 (1-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid)

1-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-methyl-5-propyl-1H-Pyrazole-4-carboxylic acid
- NE52738
- 1-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid
-
- インチ: 1S/C8H12N2O2/c1-3-4-7-6(8(11)12)5-9-10(7)2/h5H,3-4H2,1-2H3,(H,11,12)
- InChIKey: SEGBPLNWVCOUIV-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=NN(C)C=1CCC)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 172
- トポロジー分子極性表面積: 55.1
1-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-41697-10.0g |
1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid |
706819-84-3 | 95.0% | 10.0g |
$2024.0 | 2025-03-21 | |
Chemenu | CM461510-500mg |
1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid |
706819-84-3 | 95%+ | 500mg |
$444 | 2024-07-24 | |
Chemenu | CM461510-250mg |
1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid |
706819-84-3 | 95%+ | 250mg |
$246 | 2024-07-24 | |
Aaron | AR019V6M-250mg |
1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid |
706819-84-3 | 95% | 250mg |
$284.00 | 2025-02-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319532-5g |
1-Methyl-5-propyl-1h-pyrazole-4-carboxylic acid |
706819-84-3 | 95% | 5g |
¥34372.00 | 2024-05-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319532-100mg |
1-Methyl-5-propyl-1h-pyrazole-4-carboxylic acid |
706819-84-3 | 95% | 100mg |
¥3564.00 | 2024-05-02 | |
A2B Chem LLC | AV38834-50mg |
1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid |
706819-84-3 | 95% | 50mg |
$128.00 | 2024-04-19 | |
1PlusChem | 1P019UYA-250mg |
1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid |
706819-84-3 | 95% | 250mg |
$280.00 | 2025-03-04 | |
1PlusChem | 1P019UYA-10g |
1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid |
706819-84-3 | 95% | 10g |
$2564.00 | 2024-04-21 | |
Aaron | AR019V6M-50mg |
1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid |
706819-84-3 | 95% | 50mg |
$146.00 | 2025-02-08 |
1-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid 関連文献
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
1-Methyl-5-propyl-1H-pyrazole-4-carboxylic acidに関する追加情報
Professional Introduction to 1-Methyl-5-propyl-1H-pyrazole-4-carboxylic Acid (CAS No. 706819-84-3)
1-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid, with the CAS number 706819-84-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to the pyrazole family, which is known for its diverse biological activities and utility in drug development. The unique structural features of 1-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid make it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The molecular structure of 1-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid consists of a pyrazole core substituted with a methyl group at the 1-position and a propyl group at the 5-position, along with a carboxylic acid functional group at the 4-position. This arrangement contributes to its distinct chemical properties and reactivity, making it a versatile building block for further chemical modifications. The presence of the carboxylic acid group allows for various functionalization strategies, including esterification, amidation, and coupling reactions, which are commonly employed in drug discovery processes.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrazole derivatives. The compound 1-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid has been studied for its potential applications in treating various diseases, including inflammatory disorders, infectious diseases, and cancer. Preliminary studies have suggested that this compound exhibits inhibitory activity against certain enzymes and receptors involved in pathogenic processes. For instance, research has indicated that derivatives of pyrazole can modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX.
The synthesis of 1-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advanced techniques such as catalytic hydrogenation and protecting group strategies are often employed to achieve high yields and purity. The development of efficient synthetic methodologies is crucial for large-scale production, which is essential for both academic research and industrial applications.
The biological activity of 1-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid has been investigated in several preclinical studies. These studies have highlighted its potential as a lead compound for developing novel therapeutic agents. For example, researchers have explored its effects on microbial pathogens, demonstrating its ability to inhibit the growth of certain bacteria and fungi. Additionally, the compound has shown promise in preclinical models of cancer, where it has been observed to induce apoptosis in tumor cells while minimizing toxicity to healthy cells.
The structural flexibility of 1-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid allows for the design of derivative compounds with enhanced pharmacological properties. By modifying the substituents on the pyrazole core or introducing additional functional groups, chemists can fine-tune the biological activity and selectivity of these molecules. This approach is particularly valuable in drug discovery, where optimizing lead compounds is essential for achieving desired therapeutic outcomes.
The role of computational chemistry and molecular modeling has been increasingly important in studying compounds like 1-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid. These tools enable researchers to predict binding interactions between the compound and biological targets, providing insights into its mechanism of action. By integrating experimental data with computational simulations, scientists can accelerate the drug discovery process and identify promising candidates for further development.
In conclusion, 1-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid (CAS No. 706819-84-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and diverse biological activities make it a valuable asset in drug development efforts. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing various health challenges worldwide.
706819-84-3 (1-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid) 関連製品
- 1805542-29-3(4-(Aminomethyl)-5-(difluoromethyl)-2-iodo-3-methylpyridine)
- 1226363-57-0(1-(2-methoxy-4,5-dimethylphenyl)methanamine)
- 39326-90-4(Zinc carbonate hydroxide hydrate, Reagent Grade)
- 1797187-28-0(N-[3-[2-(2,4-difluoroanilino)-1,3-thiazol-4-yl]phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide)
- 81428-04-8(2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(propan-2-yl)ethane-1-sulfonamide)
- 960400-24-2(2-(thiophen-3-yl)ethyl chloroformate)
- 2137585-22-7(4-bromo-1-2-(methoxymethyl)-3-methylbutyl-1H-pyrazol-3-amine)
- 1822715-83-2(2,3-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one)
- 1160263-53-5(8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride)
- 2640822-37-1(4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine)




